molecular formula C8H6N2O B3029494 4-(Pyridin-3-yl)oxazole CAS No. 681135-57-9

4-(Pyridin-3-yl)oxazole

Cat. No. B3029494
CAS RN: 681135-57-9
M. Wt: 146.15
InChI Key: WAKACMCPCVZHPZ-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)oxazole is a compound that falls under the category of oxazoles, which are heterocyclic compounds containing an oxazole ring . Oxazoles are known for their wide spectrum of biological activities and are often used as intermediates in the synthesis of new chemical entities in medicinal chemistry .


Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in recent years due to their increasing importance in the field of medicinal chemistry . A common strategy involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using commercial manganese dioxide .


Molecular Structure Analysis

The molecular structure of 4-(Pyridin-3-yl)oxazole is characterized by a five-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

Scientific Research Applications

Antimicrobial Activity

Oxazole derivatives, including 4-(Pyridin-3-yl)oxazole, exhibit promising antimicrobial properties. Researchers have synthesized various derivatives and screened them against bacteria (e.g., S. aureus, E. coli, P. aeruginosa) and fungi (C. albicans, A. niger) . These compounds could potentially serve as novel antibiotics.

Anticancer Potential

Studies suggest that oxazole derivatives possess anticancer activity. By modifying the substitution pattern, researchers have explored their effects on cancer cell lines. 4-(Pyridin-3-yl)oxazole derivatives may inhibit tumor growth and metastasis .

Anti-inflammatory Properties

Oxazole compounds, including our target, have demonstrated anti-inflammatory effects. These molecules could be valuable in managing inflammatory diseases by modulating immune responses .

Antitubercular Agents

The search for new antitubercular drugs remains crucial. Some oxazole derivatives exhibit activity against Mycobacterium tuberculosis. 4-(Pyridin-3-yl)oxazole derivatives might contribute to this field .

Antioxidant Capacity

Oxazole derivatives often possess antioxidant properties. These compounds scavenge free radicals, potentially protecting cells from oxidative damage. 4-(Pyridin-3-yl)oxazole could be a candidate in antioxidant therapy .

Electrochromic Applications

Interestingly, 3-aryl-4,5-bis(pyridin-4-yl)isoxazole derivatives have been synthesized for their electrochromic properties. These compounds undergo color changes upon electrochemical stimuli, making them useful in displays, sensors, and smart windows .

Future Directions

Oxazole derivatives, including 4-(Pyridin-3-yl)oxazole, have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . Future research may focus on the synthesis of various oxazole derivatives and screening them for their various biological activities . The prediction results of molecular design, molecular docking, and ADMET can provide some ideas for the design and development of novel mIDH1 inhibitor anticancer drugs, and provide a certain theoretical basis for the experimental verification of new compounds in the future .

properties

IUPAC Name

4-pyridin-3-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c1-2-7(4-9-3-1)8-5-11-6-10-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKACMCPCVZHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=COC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20663712
Record name 3-(1,3-Oxazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-3-yl)oxazole

CAS RN

681135-57-9
Record name 3-(1,3-Oxazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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